molecular formula C26H22N2O5 B7705034 2-benzoyl-7-ethoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide

2-benzoyl-7-ethoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide

カタログ番号 B7705034
分子量: 442.5 g/mol
InChIキー: DSAYLKWDCRCNIG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-benzoyl-7-ethoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide, also known as BEMQ, is a quinoxaline derivative that has been widely studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, including in vitro and in vivo experiments. In

作用機序

The mechanism of action of 2-benzoyl-7-ethoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide involves the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. 2-benzoyl-7-ethoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to inhibit the activation of NF-κB by suppressing the phosphorylation of IκBα. It also inhibits the phosphorylation of ERK, JNK, and p38 MAPK, which are key regulators of the MAPK pathway. These inhibitory effects ultimately lead to the suppression of inflammation, angiogenesis, and tumor growth.
Biochemical and Physiological Effects:
2-benzoyl-7-ethoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. 2-benzoyl-7-ethoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. In addition, 2-benzoyl-7-ethoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.

実験室実験の利点と制限

One of the advantages of 2-benzoyl-7-ethoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide is its broad range of potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-oxidant properties, as well as neuroprotective effects. Another advantage is its relatively low toxicity, which makes it a promising candidate for further development. However, one limitation of 2-benzoyl-7-ethoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide is its poor solubility in water, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for the study of 2-benzoyl-7-ethoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide. One potential direction is the development of novel formulations to improve its solubility and bioavailability. Another direction is the investigation of its potential use in combination with other therapeutic agents. Additionally, further studies are needed to fully elucidate its mechanism of action and to explore its potential therapeutic applications in various disease models.

合成法

The synthesis of 2-benzoyl-7-ethoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide involves the reaction of ethyl 7-chloro-2-oxo-2,3-dihydroquinoxaline-3-carboxylate with 3-methylbenzoyl chloride, followed by the reaction of the resulting intermediate with benzoyl chloride and sodium ethoxide. The final product is obtained after purification through column chromatography.

科学的研究の応用

2-benzoyl-7-ethoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to possess anti-tumor, anti-inflammatory, and anti-oxidant properties. 2-benzoyl-7-ethoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide has also been investigated for its neuroprotective effects against oxidative stress and neuroinflammation. Additionally, 2-benzoyl-7-ethoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide has been studied for its potential use in the treatment of diabetes and metabolic disorders.

特性

IUPAC Name

(3-benzoyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5/c1-3-32-20-12-13-21-23(15-20)28(31)24(25(29)18-9-5-4-6-10-18)22(27-21)16-33-26(30)19-11-7-8-17(2)14-19/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAYLKWDCRCNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C(=[N+]2[O-])C(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。